4-[(4-chloro-3-methylphenoxy)methyl]-N'-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-chloro-3-methylphenoxy)methyl]-N’-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzohydrazide core with a chloromethylphenoxy and trifluoropropylidene substituent, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chloro-3-methylphenoxy)methyl]-N’-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the chloromethylphenoxy intermediate: This step involves the reaction of 4-chloro-3-methylphenol with formaldehyde and hydrochloric acid to form the chloromethylphenoxy compound.
Hydrazide formation: The chloromethylphenoxy intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation with trifluoropropylidene: The final step involves the condensation of the hydrazide with 3,3,3-trifluoropropionaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-chloro-3-methylphenoxy)methyl]-N’-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-[(4-chloro-3-methylphenoxy)methyl]-N’-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 4-[(4-chloro-3-methylphenoxy)methyl]-N’-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoropropylidene group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[(4-chloro-3-methylphenoxy)methyl]phenylboronic acid: Shares the chloromethylphenoxy group but differs in the presence of a boronic acid moiety.
4-[(4-chloro-3-methylphenoxy)methyl]phenylhydrazine: Similar structure but lacks the trifluoropropylidene group.
Uniqueness
4-[(4-chloro-3-methylphenoxy)methyl]-N’-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide is unique due to the presence of both the chloromethylphenoxy and trifluoropropylidene groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C18H16ClF3N2O2 |
---|---|
Molekulargewicht |
384.8 g/mol |
IUPAC-Name |
4-[(4-chloro-3-methylphenoxy)methyl]-N-[(E)-3,3,3-trifluoropropylideneamino]benzamide |
InChI |
InChI=1S/C18H16ClF3N2O2/c1-12-10-15(6-7-16(12)19)26-11-13-2-4-14(5-3-13)17(25)24-23-9-8-18(20,21)22/h2-7,9-10H,8,11H2,1H3,(H,24,25)/b23-9+ |
InChI-Schlüssel |
DWYDCQKNKGXORC-NUGSKGIGSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)N/N=C/CC(F)(F)F)Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)NN=CCC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.